molecular formula C21H19NO3 B13795427 Methyl 2-[(2-phenoxyanilino)methyl]benzoate CAS No. 867252-14-0

Methyl 2-[(2-phenoxyanilino)methyl]benzoate

Cat. No.: B13795427
CAS No.: 867252-14-0
M. Wt: 333.4 g/mol
InChI Key: AOTAOVAVAWEHBL-UHFFFAOYSA-N
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Description

Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is an organic compound with the molecular formula C21H19NO3. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a benzoate ester linked to a phenoxyphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate typically involves the reaction of methyl benzoate with 2-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is unique due to its combination of a benzoate ester and a phenoxyphenylamino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

867252-14-0

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[(2-phenoxyanilino)methyl]benzoate

InChI

InChI=1S/C21H19NO3/c1-24-21(23)18-12-6-5-9-16(18)15-22-19-13-7-8-14-20(19)25-17-10-3-2-4-11-17/h2-14,22H,15H2,1H3

InChI Key

AOTAOVAVAWEHBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CNC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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